molecular formula C26H25N3O4S2 B2887942 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-59-6

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2887942
CAS RN: 533868-59-6
M. Wt: 507.62
InChI Key: LPHUYRFNJYIQDP-RQZHXJHFSA-N
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Description

The compound is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized and studied for their antimicrobial properties . They have been found to show potent antimicrobial activity against a variety of bacterial and fungal strains .


Synthesis Analysis

The synthesis of similar compounds, quinazolin-4(3H)-one derivatives, involves treating 2-hydrazinylquinazolin-4(3H)-one with different carbonyl compounds to afford the hydrazone derivatives . The hydrazone derivatives are then treated with a DMF/POCl3 mixture to give the formyl-pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the synthesis analysis section above .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Innovative synthesis methods have been developed for molecules similar to the queried chemical structure, focusing on their bioactive molecule construction and characterization. For instance, Patel et al. (2009) discussed the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological screening, emphasizing antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Chemical Structures : Studies like that by Rahman et al. (2014) investigated quinazoline derivatives, searching for hybrid molecules as diuretic and antihypertensive agents. This research highlights the importance of specific substituents in enhancing biological activity and provides a foundation for understanding how modifications to the benzothiazole and isoquinoline components can influence drug efficacy (Rahman et al., 2014).

Biological and Pharmacological Applications

Anticancer Properties : Shao et al. (2014) discovered novel PI3K inhibitors and anticancer agents based on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, underlining the potential of such compounds in targeting the PI3K/AKT/mTOR pathway for cancer treatment. Their work provides insights into the anticancer applications of similar molecular structures (Shao et al., 2014).

Antimicrobial and Anti-Inflammatory Activities : Habib et al. (2013) synthesized novel quinazolinone derivatives, including benzothiazoles, to evaluate their antimicrobial activity. Their findings contribute to the understanding of how structural variations can impact biological activity, potentially leading to new therapeutic agents (Habib et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds involves inhibiting the E. coli DNA gyrase . The most potent compounds showed inhibition to the target enzyme with IC50 values ranging from 3.19 to 4.17 µM .

Future Directions

The future directions for similar compounds could involve further exploration of their antimicrobial properties and potential applications in treating infectious diseases .

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-3-29-24-22(33-2)9-6-10-23(24)34-26(29)27-25(30)19-11-13-21(14-12-19)35(31,32)28-16-15-18-7-4-5-8-20(18)17-28/h4-14H,3,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHUYRFNJYIQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

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